

# Application Notes and Protocols for Enzyme Inhibition Assays with Pyridazinone Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *6-Hydroxy-3-pyridazinecarboxylic acid monohydrate*

Cat. No.: B1362262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting enzyme inhibition assays using pyridazinone derivatives. This class of compounds has shown significant potential in targeting a variety of enzymes implicated in numerous disease states. The following protocols and data are intended to facilitate the screening and characterization of novel pyridazinone-based inhibitors.

## Introduction

Pyridazinone derivatives are a versatile scaffold in medicinal chemistry, recognized for their broad spectrum of biological activities. These activities often stem from their ability to selectively inhibit key enzymes involved in various signaling pathways. This document outlines detailed protocols for *in vitro* inhibition assays against four major enzyme targets: Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Tyrosinase.

## Data Presentation: Inhibitory Activity of Pyridazinone Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC<sub>50</sub>) of various pyridazinone derivatives against their target enzymes, providing a comparative overview of

their potency.

Table 1: COX-2 Inhibitory Activity of Pyridazinone Derivatives

| Compound ID | Derivative Type         | IC50 (µM) | Reference Compound | IC50 (µM) |
|-------------|-------------------------|-----------|--------------------|-----------|
| 5a          | Pyridazinone Derivative | 0.77      | Celecoxib          | 0.35      |
| 5f          | Pyridazinone Derivative | 1.89      | Celecoxib          | 0.35      |
| 4c          | Pyridazine Scaffold     | 0.26      | Celecoxib          | 0.35      |
| 6b          | Pyridazine Scaffold     | 0.18      | Celecoxib          | 0.35      |
| 9a          | Pyridazine-based        | 0.0155    | Celecoxib          | 0.0178    |
| 16b         | Pyridazine-based        | 0.0169    | Celecoxib          | 0.0178    |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridazinone Derivatives

| Compound ID | Derivative Type                                            | IC50 (µM)                                               | Reference Compound | IC50 (µM) |
|-------------|------------------------------------------------------------|---------------------------------------------------------|--------------------|-----------|
| VI2a        | 6-substituted-3(2H)-pyridazinone                           | Moderate<br>Inhibition at 100 µg/ml (25.02% inhibition) | Tacrine            | -         |
| 5c          | 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine         | 0.05                                                    | -                  | -         |
| 5h          | 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine | 0.04                                                    | -                  | -         |

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Pyridazinone Derivatives

| Compound ID | Derivative Type                               | IC50 (µM) | Reference Compound | IC50 (µM) |
|-------------|-----------------------------------------------|-----------|--------------------|-----------|
| TR16        | Pyridazinone Derivative                       | 0.17      | -                  | -         |
| TR2         | Pyridazinone Derivative                       | 0.27      | -                  | -         |
| T6          | Pyridazinone with (2-fluorophenyl) piperazine | 0.013     | -                  | -         |
| T3          | Pyridazinone with (2-fluorophenyl) piperazine | 0.039     | -                  | -         |
| S5          | Pyridazinobenzyl piperidine Derivative        | 0.203     | -                  | -         |
| S16         | Pyridazinobenzyl piperidine Derivative        | 0.979     | -                  | -         |

Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 4: Tyrosinase Inhibitory Activity of Pyridazinone Derivatives

| Compound ID | Derivative Type         | IC50 (µM) | Reference Compound | IC50 (µM) |
|-------------|-------------------------|-----------|--------------------|-----------|
| 10g         | Pyridazinone Derivative | 25.75     | Kojic Acid         | -         |

(Data for tyrosinase inhibition by pyridazinone derivatives is less prevalent in the reviewed literature, highlighting an area for further research.)

# Signaling Pathways and Experimental Workflows

To provide a conceptual framework for these assays, the following diagrams illustrate a key signaling pathway for each enzyme and a generalized experimental workflow for inhibitor screening.

## Cyclooxygenase-2 (COX-2)

```
// Nodes Membrane [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4",  
fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", shape=ellipse,  
fillcolor="#FBBC05", fontcolor="#202124"]; AA [label="Arachidonic Acid\n(AA)",  
fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; COX2 [label="Cyclooxygenase-  
2\n(COX-2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2  
[label="Prostaglandin H2\n(PGH2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];  
Prostanoids [label="Prostaglandins &\nThromboxanes", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=note,  
fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyridazinone\nDerivative",  
shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges Membrane -> PLA2 [label="Stimuli"]; PLA2 -> AA [label="releases"]; AA -> COX2  
[label="substrate"]; COX2 -> PGH2 [label="catalyzes"]; PGH2 -> Prostanoids [label="converted  
to"]; Prostanoids -> Inflammation; Inhibitor -> COX2 [label="inhibits", style=dashed,  
color="#EA4335", arrowhead=tee]; } END_DOT Caption: Arachidonic Acid Cascade and COX-2  
Inhibition.
```

## Acetylcholinesterase (AChE)

```
// Nodes ACh_synthesis [label="Acetyl-CoA + Choline\n(Choline Acetyltransferase)",  
fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)\nin Synaptic Cleft",  
fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; AChE  
[label="Acetylcholinesterase\n(AChE)", shape=ellipse, fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; Postsynaptic [label="Postsynaptic\nReceptors", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Signal [label="Signal\nTransmission", shape=note, fillcolor="#F1F3F4",  
fontcolor="#202124"]; Hydrolysis [label="Choline + Acetate", fillcolor="#FFFFFF",  
fontcolor="#202124", shape=oval]; Inhibitor [label="Pyridazinone\nDerivative", shape=box,  
style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges ACh_synthesis -> ACh [label="produces"]; ACh -> Postsynaptic [label="binds to"];  
Postsynaptic -> Signal; ACh -> AChE [label="substrate"]; AChE -> Hydrolysis  
[label="hydrolyzes to"]; Inhibitor -> AChE [label="inhibits", style=dashed, color="#EA4335",  
arrowhead=tee]; } END_DOT Caption: Cholinergic Synaptic Transmission and AChE Inhibition.
```

## Monoamine Oxidase B (MAO-B)

```
// Nodes Dopamine [label="Dopamine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];  
MAOB [label="Monoamine Oxidase B\n(MAO-B)", shape=ellipse, fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; Metabolites [label="Inactive Metabolites", fillcolor="#F1F3F4",  
fontcolor="#202124", shape=oval]; Neurotransmission  
[label="Dopaminergic\nNeurotransmission", shape=note, fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Inhibitor [label="Pyridazinone\nDerivative", shape=box, style=filled,  
fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges Dopamine -> Neurotransmission; Dopamine -> MAOB [label="substrate"]; MAOB ->  
Metabolites [label="oxidizes to"]; Inhibitor -> MAOB [label="inhibits", style=dashed,  
color="#EA4335", arrowhead=tee]; } END_DOT Caption: Dopamine Metabolism and MAO-B  
Inhibition.
```

## Tyrosinase

```
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];  
Tyrosinase1 [label="Tyrosinase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
LDOPA [label="L-DOPA", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Tyrosinase2  
[label="Tyrosinase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dopaquinone  
[label="Dopaquinone", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Melanin  
[label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor  
[label="Pyridazinone\nDerivative", shape=box, style=filled, fillcolor="#34A853",  
fontcolor="#FFFFFF"];  
  
// Edges Tyrosine -> Tyrosinase1 [label="substrate"]; Tyrosinase1 -> LDOPA  
[label="hydroxylates to"]; LDOPA -> Tyrosinase2 [label="substrate"]; Tyrosinase2 ->  
Dopaquinone [label="oxidizes to"]; Dopaquinone -> Melanin [label="series of reactions"];  
Inhibitor -> Tyrosinase1 [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee];
```

Inhibitor -> Tyrosinase2 [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }  
END\_DOT Caption: Melanin Biosynthesis Pathway and Tyrosinase Inhibition.

## General Experimental Workflow

```
// Nodes Prep [label="Prepare Reagents:\nBuffer, Enzyme, Substrate,\nInhibitor\n(Pyridazinone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Assay Plate\nSetup\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Pre-\nincubation:\nEnzyme + Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate\n[label="Initiate Reaction:\nAdd Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure\n[label="Kinetic Measurement:\nSpectrophotometer or\nFluorometer", fillcolor="#EA4335",\nfontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nCalculate % Inhibition\nand IC50",\nfillcolor="#34A853", fontcolor="#FFFFFF"];\n\n// Edges Prep -> Setup; Setup -> Incubate; Incubate -> Initiate; Initiate -> Measure; Measure ->\nAnalyze; } END_DOT Caption: General Workflow for Enzyme Inhibition Assays.
```

## Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibition assays for COX-2, AChE, MAO-B, and Tyrosinase.

### Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### a. Materials and Reagents

- Human Recombinant COX-2 Enzyme
- COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- COX Probe (e.g., Amplex™ Red)
- COX Cofactor (e.g., Hematin)
- Arachidonic Acid (Substrate)

- NaOH
- Pyridazinone derivative stock solution (in DMSO)
- Positive Control Inhibitor (e.g., Celecoxib)
- 96-well white opaque, flat-bottom microplate
- Fluorometric microplate reader (Ex/Em = 535/587 nm)

#### b. Reagent Preparation

- COX Assay Buffer: Prepare according to the manufacturer's instructions or a standard laboratory protocol.
- COX-2 Enzyme Solution: Reconstitute and dilute the enzyme in COX Assay Buffer to the desired working concentration (e.g., 17.5 ng/μl). Keep on ice.
- Arachidonic Acid Solution: Prepare a stock solution in ethanol. Immediately before use, dilute with NaOH and then with purified water to the final working concentration (e.g., 0.5 mM).
- Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

#### c. Assay Procedure

- Plate Setup:
  - Enzyme Control (100% Activity): Add 10 μl of COX Assay Buffer and 20 μl of diluted COX-2 enzyme to the wells.
  - Inhibitor Wells: Add 10 μl of each inhibitor dilution and 20 μl of diluted COX-2 enzyme.
  - Negative Control (No Enzyme): Add 70 μl of COX Assay Buffer.
- Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer and Amplex™ Red probe.

- Add Reaction Mix: Add 80  $\mu$ l of the reaction mix to all wells.
- Initiate Reaction: Add 10  $\mu$ l of the diluted arachidonic acid solution to all wells to start the reaction.
- Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes at 37°C using a microplate reader.

#### d. Data Analysis

- Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
- Calculate the percent inhibition for each inhibitor concentration using the following formula:  
$$\% \text{ Inhibition} = [(Rate_{Control} - Rate_{Inhibitor}) / Rate_{Control}] * 100$$
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.[\[13\]](#)[\[14\]](#)[\[15\]](#)

#### a. Materials and Reagents

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- Phosphate Buffer (0.1 M, pH 8.0)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine Iodide (ATCI) (Substrate)
- Pyridazinone derivative stock solution (in DMSO)
- Positive Control Inhibitor (e.g., Donepezil)
- 96-well clear, flat-bottom microplate

- Microplate reader capable of measuring absorbance at 412 nm

#### b. Reagent Preparation

- Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.
- DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
- ATCl Solution (14 mM): Dissolve ATCl in deionized water. Prepare fresh daily.
- AChE Solution (1 U/mL): Dissolve AChE in phosphate buffer.
- Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and donepezil in the appropriate solvent.

#### c. Assay Procedure

- Plate Setup (Total Volume per well = 200  $\mu$ l):
  - Blank: 150  $\mu$ l Phosphate Buffer + 10  $\mu$ l DTNB + 10  $\mu$ l ATCl.
  - Control (100% Activity): 140  $\mu$ l Phosphate Buffer + 10  $\mu$ l AChE solution + 10  $\mu$ l DTNB + 10  $\mu$ l solvent.
  - Inhibitor Wells: 140  $\mu$ l Phosphate Buffer + 10  $\mu$ l AChE solution + 10  $\mu$ l DTNB + 10  $\mu$ l of each inhibitor dilution.
- Pre-incubation: Add all components except the substrate (ATCl) to the wells. Mix gently and incubate for 10 minutes at 25°C.
- Initiate Reaction: Add 10  $\mu$ l of ATCl solution to all wells (except the blank) to start the reaction.
- Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

#### d. Data Analysis

- Calculate the rate of reaction (change in absorbance per minute) for each well.
- Calculate the percent inhibition for each inhibitor concentration.
- Determine the IC<sub>50</sub> value as described for the COX-2 assay.

## **Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)**

This assay utilizes kynuramine as a substrate, which is converted to the fluorescent product 4-hydroxyquinoline by MAO-B.[16][17][18][19]

### a. Materials and Reagents

- Human Recombinant MAO-B Enzyme
- Potassium Phosphate Buffer (100 mM, pH 7.4)
- Kynuramine Dihydrobromide (Substrate)
- Pyridazinone derivative stock solution (in DMSO)
- Positive Control Inhibitor (e.g., Selegiline)
- 96-well black, flat-bottom microplate
- Fluorometric microplate reader (Ex/Em = 310-320 nm / 380-400 nm)

### b. Reagent Preparation

- Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer.
- Kynuramine Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water.
- MAO-B Enzyme Working Solution: Dilute the recombinant MAO-B enzyme in potassium phosphate buffer to the desired working concentration (e.g., 5-20 µg/mL).

- Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and selegiline in the assay buffer.

#### c. Assay Procedure

- Plate Setup (Total Volume per well = 100  $\mu$ l):
  - Blank: All reagents except the enzyme.
  - Control (100% Activity): 5  $\mu$ l of vehicle (assay buffer with DMSO) + 40  $\mu$ l of MAO-B enzyme solution.
  - Inhibitor Wells: 5  $\mu$ l of each inhibitor dilution + 40  $\mu$ l of MAO-B enzyme solution.
- Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C.
- Initiate Reaction: Add 5  $\mu$ l of kynuramine working solution to each well.
- Incubation: Incubate for 30 minutes at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

#### d. Data Analysis

- Subtract the fluorescence of the blank wells from all other wells.
- Calculate the percent inhibition for each inhibitor concentration.
- Determine the IC<sub>50</sub> value as described previously.

## Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the ability of compounds to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.[\[20\]](#)[\[21\]](#)

#### a. Materials and Reagents

- Mushroom Tyrosinase

- Sodium Phosphate Buffer (50 mM, pH 6.8)
- L-DOPA (Substrate)
- Pyridazinone derivative stock solution (in DMSO)
- Positive Control Inhibitor (e.g., Kojic Acid)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 475-510 nm

#### b. Reagent Preparation

- Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare a standard phosphate buffer.
- Tyrosinase Solution (e.g., 1000 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Prepare fresh and keep on ice.
- L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh.
- Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and kojic acid in the assay buffer.

#### c. Assay Procedure

- Plate Setup (Total Volume per well = 100  $\mu$ l):
  - Blank: 80  $\mu$ l of sodium phosphate buffer.
  - Control (No Inhibitor): 60  $\mu$ l of sodium phosphate buffer + 20  $\mu$ l of tyrosinase solution.
  - Inhibitor Wells: 40  $\mu$ l of sodium phosphate buffer + 20  $\mu$ l of each inhibitor dilution + 20  $\mu$ l of tyrosinase solution.
- Pre-incubation: Incubate the plate for 10 minutes at 25°C.
- Initiate Reaction: Add 20  $\mu$ l of L-DOPA solution to all wells to start the reaction.

- Absorbance Measurement: Immediately measure the absorbance at 475 nm kinetically for 10-20 minutes.

#### d. Data Analysis

- Calculate the rate of reaction for each well.
- Calculate the percent inhibition for each inhibitor concentration.
- Determine the IC<sub>50</sub> value as described for the other assays.

## Conclusion

The protocols and data presented herein provide a solid foundation for the investigation of pyridazinone derivatives as enzyme inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data to guide structure-activity relationship studies and advance the development of novel therapeutic agents. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations, for specific experimental setups to ensure robust results.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]

- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors  
- PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives | MDPI [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [Application Notes and Protocols for Enzyme Inhibition Assays with Pyridazinone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362262#experimental-protocol-for-enzyme-inhibition-assays-with-pyridazinone-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)